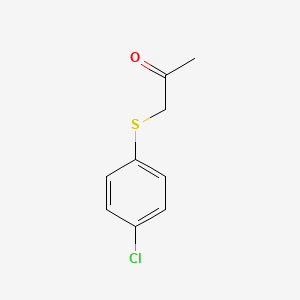

(4-Chlorophenylthio)acetone

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(4-chlorophenyl)sulfanylpropan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClOS/c1-7(11)6-12-9-4-2-8(10)3-5-9/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIUDWXCHYJJHLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CSC1=CC=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10313698 | |

| Record name | (4-Chlorophenylthio)acetone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10313698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25784-83-2 | |

| Record name | 1-[(4-Chlorophenyl)thio]-2-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25784-83-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 274960 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025784832 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 25784-83-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=274960 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (4-Chlorophenylthio)acetone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10313698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-[(4-chlorophenyl)sulfanyl]propan-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.117.251 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What are the properties of (4-Chlorophenylthio)acetone?

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Chlorophenylthio)acetone, with the CAS number 25784-83-2, is a chemical compound belonging to the classes of ketones and halogenated benzenes.[1][2] Its structure incorporates a chlorophenylthio group attached to an acetone moiety. This guide provides a comprehensive overview of the known properties of (4-Chlorophenylthio)acetone, including its chemical and physical characteristics, a detailed synthesis protocol, and safety information. Currently, there is limited publicly available information regarding the specific biological activities and detailed spectral analysis of this compound, highlighting areas for future research.

Chemical and Physical Properties

A summary of the key chemical and physical properties of (4-Chlorophenylthio)acetone is presented in Table 1.

Table 1: Chemical and Physical Properties of (4-Chlorophenylthio)acetone

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₉ClOS | [2] |

| Molecular Weight | 200.69 g/mol | [1] |

| Appearance | Solid | [1][2] |

| Melting Point | 38-42 °C | [1] |

| CAS Number | 25784-83-2 | [2] |

| Purity | Typically ≥97% | [1] |

Synthesis

Experimental Protocol: Synthesis of (4-Chlorophenylthio)acetone

A common method for the synthesis of (4-Chlorophenylthio)acetone involves the reaction of 4-chlorothiophenol with chloroacetone.

Materials:

-

4-chlorothiophenol

-

Chloroacetone

-

Sodium hydroxide (NaOH)

-

Water

-

Ether

-

Magnesium sulfate (MgSO₄)

-

Pentane

Procedure:

-

A solution of 4-chlorothiophenol (e.g., 47.1 g, 0.326 mole) is prepared in an aqueous solution of sodium hydroxide (e.g., 14.3 g, 0.358 mole in 750 ml water).

-

The solution is stirred, and freshly distilled chloroacetone (e.g., 28.5 ml, 0.358 mole) is added dropwise over a period of 20 minutes.

-

The resulting mixture is stirred for an additional 30 minutes at room temperature.

-

The mixture is then extracted with ether (e.g., 3 x 200 ml).

-

The combined organic extracts are washed with a 2% sodium hydroxide solution (e.g., 2 x 200 ml) and then with water (e.g., 2 x 200 ml).

-

The organic layer is dried over anhydrous magnesium sulfate (MgSO₄).

-

The solvent is evaporated to yield the crude product as a pale yellow solid.

-

For further purification, the solid can be recrystallized from pentane to obtain a colorless crystalline solid.

Synthesis Workflow

Caption: Synthesis workflow for (4-Chlorophenylthio)acetone.

Spectral Data

Biological Activity and Mechanism of Action

There is currently a lack of specific studies on the biological activity and mechanism of action of (4-Chlorophenylthio)acetone. Research into the potential antimicrobial, cytotoxic, or other pharmacological properties of this compound is warranted.

Safety Information

(4-Chlorophenylthio)acetone is classified as a hazardous substance. The available safety data is summarized in Table 2.

Table 2: Hazard and Safety Information for (4-Chlorophenylthio)acetone

| Category | Information | Reference(s) |

| Signal Word | Danger | [1] |

| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), H335 (May cause respiratory irritation) | [1] |

| Precautionary Statements | P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312+P330 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.), P302+P352 (IF ON SKIN: Wash with plenty of soap and water.), P305+P351+P338+P310 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor/physician.) | [1] |

| Target Organs | Respiratory system | [1] |

| Personal Protective Equipment (PPE) | Dust mask type N95 (US), Eyeshields, Gloves | [1] |

Logical Structure of the Technical Guide

Caption: Logical structure of this technical guide.

Conclusion and Future Directions

(4-Chlorophenylthio)acetone is a readily synthesizable compound with defined chemical and physical properties. However, a significant gap exists in the scientific literature regarding its biological effects and detailed spectroscopic characterization. Future research should focus on:

-

Comprehensive Spectral Analysis: Acquisition and interpretation of ¹H NMR, ¹³C NMR, and mass spectrometry data to provide a complete structural characterization.

-

Biological Screening: Evaluation of its potential as an antimicrobial, antifungal, or cytotoxic agent.

-

Mechanism of Action Studies: If biological activity is identified, further investigation into its molecular targets and signaling pathways will be crucial for any potential therapeutic development.

This technical guide serves as a foundational resource for researchers interested in (4-Chlorophenylthio)acetone and aims to stimulate further investigation into its properties and potential applications.

References

(4-Chlorophenylthio)acetone chemical structure and IUPAC name

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical compound (4-Chlorophenylthio)acetone, also known by its IUPAC name, 1-[(4-chlorophenyl)thio]propan-2-one. The document details its chemical structure, properties, a representative synthesis protocol, and a logical workflow for its preparation. This information is intended to support professionals in the fields of chemical synthesis, proteomics research, and drug discovery.

Chemical Structure and IUPAC Name

(4-Chlorophenylthio)acetone is a ketone and a thioether derivative. The structure consists of an acetone molecule where one of the alpha-hydrogens is substituted by a 4-chlorophenylthio group.

Chemical Structure:

Caption: Chemical structure of 1-[(4-chlorophenyl)thio]propan-2-one.

Physicochemical Properties

The quantitative data for (4-Chlorophenylthio)acetone are summarized in the table below. These properties are essential for handling, storage, and application in experimental settings.

| Property | Value | Reference(s) |

| Molecular Weight | 200.69 g/mol | [1][4][5][6][8] |

| Appearance | Light yellow to yellow solid | [1][2] |

| Melting Point | 38-42 °C | [1][2][5][9][10] |

| Density | 1.26 g/cm³ at 20°C | [2][9][10] |

| Flash Point | > 110 °C (> 230 °F) - closed cup | [1][5][9] |

| Vapor Pressure | 0.113 - 0.21 Pa at 20-25°C | [2][9][10] |

| Purity | Typically available at ≥97% | [1][4][5] |

| Storage Temperature | 2-8°C, preferably under nitrogen | [2][9][10] |

Experimental Protocols

While this compound is commercially available, the following section provides a representative protocol for its synthesis, based on established chemical principles for the formation of α-keto thioethers. This compound is often used as an intermediate in the synthesis of more complex molecules.[11]

Synthesis of 1-[(4-chlorophenyl)thio]propan-2-one

This protocol describes the nucleophilic substitution reaction between 4-chlorothiophenol and chloroacetone.

Materials and Reagents:

-

4-chlorothiophenol

-

Chloroacetone

-

Potassium Carbonate (K₂CO₃) or Sodium Hydroxide (NaOH)

-

Acetone or Acetonitrile (as solvent)

-

Ethyl acetate (for extraction)

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Deionized water

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-chlorothiophenol (1.0 equivalent) and a base such as potassium carbonate (1.2 equivalents) in a suitable solvent like acetone.

-

Addition of Reagent: To the stirring solution, add chloroacetone (1.1 equivalents) dropwise at room temperature.

-

Reaction: Heat the mixture to reflux and maintain for 3-5 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Filter off the inorganic salts and concentrate the filtrate under reduced pressure to remove the solvent.

-

Extraction: Dissolve the resulting residue in ethyl acetate and wash sequentially with deionized water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

-

Purification: The crude product can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the pure 1-[(4-chlorophenyl)thio]propan-2-one.

Synthesis and Purification Workflow

The logical flow for the laboratory preparation of (4-Chlorophenylthio)acetone is depicted below. This workflow outlines the key stages from starting materials to the final, purified compound.

Caption: General workflow for the synthesis and purification of (4-Chlorophenylthio)acetone.

References

- 1. The preparation method of 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone - Eureka | Patsnap [eureka.patsnap.com]

- 2. mdpi.com [mdpi.com]

- 3. 1-[(4-Chlorophenyl)thio]-2-propanone | Sigma-Aldrich [sigmaaldrich.com]

- 4. benchchem.com [benchchem.com]

- 5. (4-Chlorophenylthio)acetone 97 25784-83-2 [sigmaaldrich.com]

- 6. (4-Chlorophenylthio)acetone [oakwoodchemical.com]

- 7. (4-Chlorophenylthio)acetone | CymitQuimica [cymitquimica.com]

- 8. scbt.com [scbt.com]

- 9. mdpi.com [mdpi.com]

- 10. (4-CHLOROPHENYLTHIO)ACETONE CAS#: 25784-83-2 [m.chemicalbook.com]

- 11. researchgate.net [researchgate.net]

Technical Guide: Synthesis and Characterization of (4-Chlorophenylthio)acetone (CAS Number: 25784-83-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the synthesis and characterization of (4-Chlorophenylthio)acetone, identified by CAS number 25784-83-2. This document details the established synthetic route and provides key characterization data to aid researchers in the preparation and identification of this compound.

Compound Identification

| Property | Value |

| Chemical Name | (4-Chlorophenylthio)acetone |

| Synonyms | 1-((4-Chlorophenyl)thio)propan-2-one, 1-(4-chlorophenyl)sulfanylpropan-2-one |

| CAS Number | 25784-83-2 |

| Molecular Formula | C₉H₉ClOS |

| Molecular Weight | 200.69 g/mol [1] |

| Structure | |

|

Synthesis

The most common and efficient synthesis of (4-Chlorophenylthio)acetone involves the nucleophilic substitution reaction between 4-chlorothiophenol and chloroacetone in the presence of a base.

Synthesis Workflow

Caption: Synthesis workflow for (4-Chlorophenylthio)acetone.

Experimental Protocol

This protocol is adapted from established literature procedures.

Materials:

-

4-Chlorothiophenol

-

Chloroacetone (freshly distilled)

-

Sodium hydroxide

-

Water

-

Diethyl ether

-

Magnesium sulfate (anhydrous)

Procedure:

-

Prepare a solution of sodium hydroxide (14.3 g, 0.358 mol) in water (750 ml) in a suitable reaction vessel equipped with a magnetic stirrer.

-

To the stirred sodium hydroxide solution, add 4-chlorothiophenol (47.1 g, 0.326 mol).

-

Add freshly distilled chloroacetone (28.5 ml, 0.358 mol) dropwise to the mixture over a period of 20 minutes at room temperature.

-

Continue stirring the resulting mixture for an additional 30 minutes at room temperature.

-

Transfer the reaction mixture to a separatory funnel and extract with diethyl ether (3 x 200 ml).

-

Combine the organic layers and wash with a 2% sodium hydroxide solution (2 x 200 ml) followed by water (2 x 200 ml).

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter to remove the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

The product can be further purified by recrystallization from pentane.

Expected Yield: A quantitative yield of (4-Chlorophenylthio)acetone as a pale yellow solid is expected.

Characterization Data

Physical Properties

| Property | Value |

| Appearance | Pale yellow to colorless crystalline solid |

| Melting Point | 38-42 °C |

| Purity | 97% |

Spectroscopic Data

¹H NMR (Proton Nuclear Magnetic Resonance):

The ¹H NMR spectrum is expected to show the following signals:

-

A singlet for the methyl protons (-CH₃) adjacent to the carbonyl group.

-

A singlet for the methylene protons (-CH₂-) between the sulfur atom and the carbonyl group.

-

A set of doublets in the aromatic region, characteristic of a para-substituted benzene ring.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

The ¹³C NMR spectrum should display distinct peaks for each unique carbon environment:

-

A peak for the methyl carbon (-CH₃).

-

A peak for the methylene carbon (-CH₂-).

-

A peak for the carbonyl carbon (C=O).

-

Four peaks in the aromatic region corresponding to the four different carbon environments of the para-substituted chlorophenyl group.

FT-IR (Fourier-Transform Infrared Spectroscopy):

The IR spectrum will be characterized by key absorption bands corresponding to its functional groups:

-

A strong absorption band for the carbonyl (C=O) stretching vibration, typically in the range of 1700-1725 cm⁻¹.

-

C-H stretching vibrations for the aromatic and aliphatic protons.

-

C=C stretching vibrations within the aromatic ring.

-

A C-S stretching vibration.

-

A C-Cl stretching vibration.

MS (Mass Spectrometry):

The mass spectrum will show the molecular ion peak (M⁺) and characteristic fragmentation patterns. The isotopic pattern of the chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will be evident in the molecular ion peak and any chlorine-containing fragments.

Safety Information

(4-Chlorophenylthio)acetone should be handled with appropriate safety precautions in a well-ventilated fume hood. Wear personal protective equipment, including gloves and safety glasses. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Disclaimer: This document is intended for informational purposes only and should not be considered a substitute for professional scientific guidance. All experiments should be conducted by qualified personnel in a properly equipped laboratory, following all applicable safety protocols.

References

Molecular weight and formula of (4-Chlorophenylthio)acetone

For Researchers, Scientists, and Drug Development Professionals

Core Compound Details

(4-Chlorophenylthio)acetone , with the chemical formula C₉H₉ClOS , is a sulfur-containing organic compound. It is recognized as a key intermediate in the synthesis of various molecules, particularly in the field of medicinal chemistry.[1] Its molecular structure combines a 4-chlorophenylthio group with an acetone moiety.

| Property | Value | Source |

| Molecular Formula | C₉H₉ClOS | [2] |

| Molecular Weight | 200.69 g/mol | [2] |

| CAS Number | 25784-83-2 | |

| Appearance | Solid | |

| Melting Point | 38-42 °C |

Synthesis of (4-Chlorophenylthio)acetone

The primary synthesis route for (4-Chlorophenylthio)acetone involves the nucleophilic substitution reaction between 4-chlorothiophenol and chloroacetone.

Experimental Protocol: Synthesis via Nucleophilic Substitution

Objective: To synthesize (4-Chlorophenylthio)acetone from 4-chlorothiophenol and chloroacetone.

Materials:

-

4-Chlorothiophenol

-

Chloroacetone

-

A suitable base (e.g., sodium hydroxide, potassium carbonate)

-

A suitable solvent (e.g., acetone, ethanol, or a biphasic system)

-

Standard laboratory glassware for reaction, extraction, and purification

-

Magnetic stirrer and heating mantle

-

Rotary evaporator

-

Recrystallization solvents (e.g., ethanol/water mixture)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-chlorothiophenol in the chosen solvent.

-

Base Addition: Add the base to the solution. The base deprotonates the thiol group of 4-chlorothiophenol to form the more nucleophilic thiophenoxide anion.

-

Addition of Chloroacetone: Slowly add chloroacetone to the reaction mixture. The thiophenoxide anion will then attack the electrophilic carbon of the chloroacetone, displacing the chloride ion in an Sₙ2 reaction.

-

Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) until the starting materials are consumed.

-

Work-up: Once the reaction is complete, the mixture is typically cooled to room temperature. If a solid precipitates, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure using a rotary evaporator. The residue is then taken up in an organic solvent (e.g., ethyl acetate) and washed with water to remove any inorganic salts.

-

Purification: The crude product is dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is evaporated. The resulting solid can be further purified by recrystallization from a suitable solvent system to yield pure (4-Chlorophenylthio)acetone.

Applications in Drug Development

(4-Chlorophenylthio)acetone serves as a versatile intermediate in the synthesis of more complex molecules with potential therapeutic applications, particularly in the development of antifungal agents. The structural motif of a substituted phenylthio group linked to a flexible chain is found in various compounds investigated for their biological activity.

Role as an Intermediate in Antifungal Synthesis

While specific, publicly available, detailed drug development pipelines directly utilizing (4-Chlorophenylthio)acetone are limited, its structural components are relevant to the synthesis of azole antifungal drugs. Azole antifungals, such as ketoconazole, work by inhibiting the enzyme lanosterol 14α-demethylase, which is crucial for the synthesis of ergosterol, a vital component of the fungal cell membrane. The synthesis of such complex molecules often involves the sequential addition of different chemical moieties, and a compound like (4-Chlorophenylthio)acetone can provide a foundational scaffold.

The general synthetic strategy for certain antifungal agents involves the creation of a core structure which is then further functionalized. (4-Chlorophenylthio)acetone can be envisioned as a precursor to such a core, where the ketone group allows for a variety of subsequent chemical transformations, such as reduction to an alcohol, conversion to an oxime, or other condensation reactions to build a more complex heterocyclic system characteristic of many antifungal drugs.

Potential Biological Activity and Mechanism of Action

While specific studies detailing the enzyme inhibition or signaling pathway modulation by (4-Chlorophenylthio)acetone itself are not extensively documented in publicly accessible literature, its role as a synthetic intermediate suggests that its structural features contribute to the biological activity of the final products. The 4-chlorophenylthio moiety is a common feature in various biologically active molecules and can influence properties such as lipophilicity and binding interactions with biological targets.

For instance, in the context of antifungal drug development, the final molecule synthesized from this intermediate would be designed to fit into the active site of a target enzyme, such as lanosterol 14α-demethylase. The various substituents on the core structure, which can be introduced through reactions involving the ketone group of (4-Chlorophenylthio)acetone, would be critical for establishing the necessary interactions for potent enzyme inhibition.

Conclusion

(4-Chlorophenylthio)acetone is a valuable chemical intermediate with established physical and chemical properties. Its primary utility lies in its application as a building block in organic synthesis, particularly for the development of new chemical entities with potential therapeutic value, such as antifungal agents. Further research into the biological activities of compounds derived from this intermediate could unveil novel therapeutic agents for a range of diseases.

References

The Pivotal Role of Thioethers in the Advancement of Novel Pharmaceutical Compounds

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The thioether functional group, characterized by a sulfur atom bonded to two alkyl or aryl groups (R-S-R'), has emerged as a critical structural motif in modern medicinal chemistry. Its unique physicochemical properties contribute significantly to the potency, selectivity, and pharmacokinetic profiles of a diverse range of therapeutic agents. This technical guide provides a comprehensive overview of the role of thioethers in the development of new pharmaceutical compounds, with a particular focus on their application in oncology. This document details the synthesis, biological activity, and mechanisms of action of thioether-containing drugs, supported by quantitative data, detailed experimental protocols, and visualizations of key cellular signaling pathways.

The Thioether Moiety: A Versatile Tool in Drug Design

Thioethers are prevalent in a number of FDA-approved drugs and are increasingly incorporated into novel drug candidates due to their ability to form stable, yet metabolically susceptible, linkages.[1][2] They can act as flexible hinges, enabling optimal binding to target proteins, and their sulfur atom can participate in crucial interactions within the active site of enzymes.[3] Furthermore, the oxidation of thioethers to sulfoxides and sulfones offers a metabolic pathway that can be strategically exploited in prodrug design.[4]

Thioether-Containing Compounds in Oncology

A significant number of recently developed anticancer agents feature a thioether linkage. These compounds often target key signaling pathways that are dysregulated in cancer, such as those involving receptor tyrosine kinases (RTKs) like c-Met, EGFR, and VEGFR. The thioether moiety in these inhibitors frequently serves as a key structural element for achieving high potency and selectivity.

Quantitative Analysis of Biological Activity

The efficacy of various thioether-containing kinase inhibitors has been extensively evaluated against a panel of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values for representative thioether-containing inhibitors against various kinases and cancer cell lines.

| Compound Class | Target Kinase(s) | Cancer Cell Line | IC50 (nM) | Reference |

| Pyrimidone Derivative | c-Met | GTL-16 (Gastric) | 9.7 | [5] |

| Thiophene Derivative | EGFR/HER2 | H1299 (Lung) | 12 - 54 | [6] |

| Thiophene-3-carboxamide | VEGFR-2 | - | 191.1 | [7] |

| Sorafenib Analogue (a1) | B-Raf, B-RafV600E, VEGFR-2 | - | 21, 29, 84 | [8] |

| Sorafenib Analogue (b1) | B-Raf, B-RafV600E, VEGFR-2 | - | 27, 28, 46 | [8] |

| Sorafenib Analogue (c4) | B-Raf, B-RafV600E, VEGFR-2 | - | 17, 16, 63 | [8] |

| Thioether Andrographolide (31) | - | MCF-7 (Breast) | 700 | [9] |

| Thioether Andrographolide (32) | - | MCF-7 (Breast) | 600 | [9] |

| Crizotinib | ALK, c-Met, ROS1 | - | 20 (ALK), 8 (c-Met) | [10] |

| Cabozantinib | VEGFR2, c-Met, KIT, RET, AXL, TIE2, FLT3 | - | 0.035 (VEGFR2), 1.3 (c-Met) | [10] |

| Foretinib | c-Met, KDR | - | 0.4 (c-Met), 0.9 (KDR) | |

| BMS 777607 | c-Met, Axl, Ron, Tyro3 | - | 3.9 (c-Met), 1.1 (Axl), 1.8 (Ron), 4.3 (Tyro3) |

Key Signaling Pathways Targeted by Thioether-Containing Drugs

The anticancer activity of many thioether-containing compounds stems from their ability to inhibit specific signaling pathways that are crucial for tumor growth, proliferation, and survival.

HGF/c-MET Signaling Pathway

The Hepatocyte Growth Factor (HGF)/c-Met signaling pathway plays a critical role in cell migration, invasion, and proliferation. Dysregulation of this pathway is implicated in a variety of cancers.

Caption: The HGF/c-MET signaling cascade.

RAS/RAF/MEK/ERK Signaling Pathway

The RAS/RAF/MEK/ERK pathway, also known as the MAPK pathway, is a central signaling cascade that regulates cell proliferation, differentiation, and survival. Mutations in RAS and BRAF are common in many cancers, leading to constitutive activation of this pathway.

Caption: The RAS/RAF/MEK/ERK signaling pathway.

PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is another critical intracellular signaling cascade that governs cell growth, metabolism, and survival.[8] Its aberrant activation is a frequent event in cancer.

References

- 1. Synthesis of vortioxetine via (2-(piperazine-1-yl)phenyl)aniline intermediates - Patent 2894154 [data.epo.org]

- 2. Synthesis and Pharmacological Characterization of 2-(2,6-Dichlorophenyl)-1-((1 S,3 R)-5-(3-hydroxy-3-methylbutyl)-3-(hydroxymethyl)-1-methyl-3,4-dihydroisoquinolin-2(1 H)-yl)ethan-1-one (LY3154207), a Potent, Subtype Selective, and Orally Available Positive Allosteric Modulator of the Human Dopamine D1 Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 3-(1-(2,6-Dichloro-3-fluorophenyl)ethoxy)-5-(1-(piperidin-4-yl)-1H-pyrazol-4-yl)pyridin-2-amine | C21H22Cl2FN5O | CID 11597571 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents - IP Int J Compr Adv Pharmacol [ijcap.in]

- 7. ijpbs.com [ijpbs.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

Preliminary Investigation of (4-Chlorophenylthio)acetone in Organic Reactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

(4-Chlorophenylthio)acetone , a versatile ketone functionalized with a chlorophenylthio group, holds significant potential as a building block in organic synthesis. Its bifunctional nature, possessing both a reactive carbonyl group and a thioether linkage, makes it an attractive intermediate for the construction of a variety of organic molecules, particularly heterocyclic compounds of medicinal interest. This technical guide provides a preliminary investigation into the synthesis and potential applications of (4-Chlorophenylthio)acetone in organic reactions, offering a foundation for further research and development.

Synthesis of (4-Chlorophenylthio)acetone

The primary and most direct route to (4-Chlorophenylthio)acetone is through the nucleophilic substitution of a halogen on chloroacetone by the sulfur atom of 4-chlorothiophenol. This S-alkylation reaction is typically carried out in the presence of a base to deprotonate the thiol, thereby activating it as a nucleophile.

General Reaction Scheme

The synthesis proceeds via the reaction of 4-chlorothiophenol with chloroacetone.[1]

Caption: Synthesis of (4-Chlorophenylthio)acetone.

Experimental Protocol

A detailed experimental procedure for the synthesis of (4-Chlorophenylthio)acetone is outlined below, based on established methods for the S-alkylation of thiols with α-halo ketones.[1]

Materials:

-

4-Chlorothiophenol

-

Chloroacetone (freshly distilled)

-

Sodium hydroxide

-

Water

-

Diethyl ether

-

Magnesium sulfate

Procedure:

-

A solution of 4-chlorothiophenol (47.1 g, 0.326 mol) is prepared in an aqueous solution of sodium hydroxide (14.3 g, 0.358 mol in 750 ml of water).

-

The solution is stirred, and freshly distilled chloroacetone (28.5 ml, 0.358 mol) is added dropwise over a period of 20 minutes at room temperature.

-

The resulting mixture is stirred for an additional 30 minutes at room temperature.

-

The reaction mixture is then extracted three times with 200 ml portions of diethyl ether.

-

The combined organic extracts are washed twice with 200 ml of a 2% sodium hydroxide solution and then twice with 200 ml of water.

-

The organic layer is dried over anhydrous magnesium sulfate.

-

The solvent is removed by evaporation under reduced pressure to yield the final product.

Data Presentation

| Reactant | Molecular Weight ( g/mol ) | Amount (g) | Moles (mol) |

| 4-Chlorothiophenol | 144.62 | 47.1 | 0.326 |

| Chloroacetone | 92.53 | 33.1 | 0.358 |

| Sodium Hydroxide | 40.00 | 14.3 | 0.358 |

| Product | Yield | Physical Appearance | Melting Point (°C) |

| (4-Chlorophenylthio)acetone | Quantitative | Pale yellow solid | 37-38 |

Potential Applications in Organic Synthesis

(4-Chlorophenylthio)acetone serves as a valuable precursor for the synthesis of more complex molecules, particularly heterocyclic systems. Its utility stems from the ability of the ketone and thioether moieties to participate in various cyclization and functional group transformation reactions.

Synthesis of Benzothiophenes

One of the key potential applications of (4-Chlorophenylthio)acetone is in the synthesis of substituted benzothiophenes. Benzothiophene and its derivatives are important structural motifs found in numerous pharmaceuticals and biologically active compounds.

Caption: Potential application in benzothiophene synthesis.

Relevance to Drug Development

Although direct evidence of (4-Chlorophenylthio)acetone's use in drug development is not prevalent in the initial literature search, its potential as a precursor to bioactive molecules is significant. Thiophene derivatives, which can be synthesized from this compound, are known to exhibit a wide range of pharmacological activities, including antimicrobial and anticancer properties. Further investigation into the derivatization of (4-Chlorophenylthio)acetone and the biological evaluation of the resulting compounds could be a promising avenue for drug discovery.

Future Directions

This preliminary investigation highlights the straightforward synthesis of (4-Chlorophenylthio)acetone and its potential as a building block in organic synthesis. Future research should focus on:

-

Optimizing the synthesis of (4-Chlorophenylthio)acetone and exploring alternative synthetic routes.

-

Developing detailed experimental protocols for the utilization of (4-Chlorophenylthio)acetone in the synthesis of various heterocyclic compounds, such as benzothiophenes, thiazoles, and benzothiazines.

-

Synthesizing a library of derivatives from (4-Chlorophenylthio)acetone and evaluating their biological activities to explore their potential in drug development.

-

Investigating the reaction mechanisms involved in the transformation of (4-Chlorophenylthio)acetone to understand and control the formation of desired products.

By systematically exploring these areas, the full potential of (4-Chlorophenylthio)acetone as a valuable tool in organic and medicinal chemistry can be realized.

References

Unlocking Novel Chemical Transformations: An In-depth Technical Guide to the Reactions of α-Keto Sulfides

For Researchers, Scientists, and Drug Development Professionals

The unique electronic properties of α-keto sulfides, arising from the juxtaposition of a carbonyl group and a sulfur atom, render them versatile synthons in modern organic chemistry. Their ability to undergo a diverse array of chemical transformations has positioned them as valuable intermediates in the synthesis of complex molecules, including heterocycles and biologically active compounds. This technical guide provides a comprehensive overview of novel reactions involving α-keto sulfides, complete with detailed experimental protocols, quantitative data, and visual representations of key chemical pathways.

I. Synthesis of α-Keto Sulfides: Foundational Methodologies

The accessibility of α-keto sulfides is crucial for their application in discovering novel reactions. Several synthetic routes have been established, with two prominent methods being the Pummerer rearrangement and the direct α-sulfenylation of ketones.

Pummerer-Type Rearrangement

A powerful method for the synthesis of α-keto sulfides involves a Pummerer-type rearrangement of β-ketosulfoxides. This reaction typically proceeds by activation of the sulfoxide with an acylating agent, such as acetic anhydride, followed by an intramolecular rearrangement to yield the α-acyloxy sulfide, which can then be converted to the α-keto sulfide.

Direct α-Sulfenylation of Ketones

The direct introduction of a sulfide moiety at the α-position of a ketone is another efficient strategy. This can be achieved by reacting a ketone enolate with an electrophilic sulfur source, such as a disulfide or a sulfenyl chloride.

II. Novel Reactions at the Carbonyl Group

The electrophilic carbonyl carbon of α-keto sulfides is a prime site for nucleophilic attack, leading to a variety of valuable products.

Nucleophilic Addition Reactions

α-Keto sulfides readily undergo nucleophilic addition with a range of nucleophiles, including organometallic reagents (Grignard and organolithium reagents) and hydride donors. These reactions provide access to α-hydroxy sulfides, which are important chiral building blocks.

Table 1: Nucleophilic Addition to α-Keto Sulfides

| Entry | α-Keto Sulfide | Nucleophile | Product | Yield (%) |

| 1 | 1-(Phenylthio)propan-2-one | Methylmagnesium bromide | 2-Methyl-1-(phenylthio)propan-2-ol | 85 |

| 2 | 1-(Ethylthio)butan-2-one | Phenyl lithium | 1-(Ethylthio)-2-phenylbutan-2-ol | 78 |

| 3 | 1-(Phenylthio)propan-2-one | Sodium borohydride | 1-(phenylthio)propan-2-ol | 92 |

Wittig Reaction

The Wittig reaction of α-keto sulfides with phosphorus ylides provides a direct route to α,β-unsaturated sulfides. These products are valuable intermediates in various synthetic transformations.

III. Cycloaddition and Annulation Strategies for Heterocyclic Synthesis

The dicarbonyl-like reactivity of α-keto sulfides makes them excellent partners in cycloaddition and annulation reactions for the construction of diverse heterocyclic systems.

Diels-Alder Reaction

α,β-Unsaturated α'-keto sulfides can act as dienophiles in Diels-Alder reactions, providing a pathway to sulfur-functionalized cyclohexene derivatives. The endo/exo selectivity of these reactions is influenced by both steric and electronic factors.

Synthesis of Thiazoles (Hantzsch Thiazole Synthesis)

A classic and highly efficient method for the synthesis of thiazoles involves the condensation of an α-keto sulfide with a thioamide, a variation of the Hantzsch thiazole synthesis. This reaction proceeds through the formation of a key thiazoline intermediate, which then dehydrates to afford the aromatic thiazole ring.

Table 2: Synthesis of 2,4-Disubstituted Thiazoles from α-Keto Sulfides

| Entry | α-Keto Sulfide | Thioamide | Product | Yield (%) |

| 1 | 1-(Phenylthio)propan-2-one | Thioacetamide | 2-Methyl-4-phenylthiomethylthiazole | 88 |

| 2 | 1-(Ethylthio)butan-2-one | Thiobenzamide | 4-Ethylthiomethyl-2-phenylthiazole | 82 |

Paal-Knorr Thiophene Synthesis

While the classical Paal-Knorr synthesis utilizes 1,4-dicarbonyl compounds, α-keto sulfides can be envisioned as precursors to 1,4-dicarbonyl synthons, enabling the synthesis of substituted thiophenes upon reaction with a sulfurizing agent like Lawesson's reagent.

Gewald Aminothiophene Synthesis

The Gewald reaction offers a multicomponent approach to highly substituted 2-aminothiophenes. An α-keto sulfide can serve as the ketone component, reacting with an activated nitrile and elemental sulfur in the presence of a base.

IV. Transition-Metal Catalyzed Cross-Coupling Reactions

The carbon-sulfur bond in α-keto sulfides can be activated by transition metal catalysts, enabling their participation in cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling

Palladium-catalyzed Suzuki-Miyaura coupling of α-bromo-α'-keto sulfides with boronic acids can provide a route to α-aryl or α-vinyl ketones, demonstrating the utility of the sulfide as a leaving group under catalytic conditions.

V. Applications in Drug Discovery and Chemical Biology

The structural motifs accessible through the novel reactions of α-keto sulfides are of significant interest in the field of drug discovery and chemical biology. Sulfur-containing heterocycles, in particular, are prevalent in many pharmaceuticals.

Inhibition of Signaling Pathways

Recent studies have highlighted the role of certain sulfur-containing compounds as modulators of key cellular signaling pathways. For instance, some sulfide-containing molecules have been shown to inhibit the NF-κB signaling pathway, which is implicated in inflammatory responses and cancer.[1][2][3] The development of novel α-keto sulfide-derived structures could lead to the discovery of new and potent inhibitors of this and other critical pathways.

Enzyme Inhibition

The α-keto amide functionality, which can be derived from α-keto sulfides, has been identified as a key pharmacophore in a number of enzyme inhibitors. For example, α-keto oxazole derivatives have been investigated as inhibitors of fatty acid amide hydrolase (FAAH), a therapeutic target for pain and inflammation.[4] Furthermore, peptide α-ketoamides have shown potent and selective inhibition of the proteasome, a key target in cancer therapy. The diverse chemistry of α-keto sulfides provides a platform for the synthesis of novel α-keto-derived enzyme inhibitors.

VI. Experimental Protocols

General Procedure for the Hantzsch Thiazole Synthesis from an α-Keto Sulfide

To a solution of the α-keto sulfide (1.0 mmol) in ethanol (5 mL) is added the thioamide (1.1 mmol). The reaction mixture is heated to reflux and monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure. The residue is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired thiazole.

General Procedure for the Wittig Reaction of an α-Keto Sulfide

To a stirred suspension of the phosphonium salt (1.2 mmol) in anhydrous tetrahydrofuran (THF) (10 mL) at 0 °C under an inert atmosphere is added a strong base (e.g., n-butyllithium, 1.2 mmol). The resulting ylide solution is stirred for 30 minutes at 0 °C. A solution of the α-keto sulfide (1.0 mmol) in anhydrous THF (5 mL) is then added dropwise. The reaction mixture is allowed to warm to room temperature and stirred until completion (monitored by TLC). The reaction is quenched with saturated aqueous ammonium chloride solution and extracted with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.

VII. Visualizing Reaction Pathways

To further elucidate the transformations discussed, the following diagrams, generated using the DOT language, illustrate key reaction mechanisms and workflows.

Caption: Hantzsch Thiazole Synthesis from an α-Keto Sulfide.

Caption: Wittig Reaction of an α-Keto Sulfide.

Caption: Potential Inhibition of the NF-κB Signaling Pathway.

References

- 1. NF-κB inhibitors, unique γ-pyranol-γ-lactams with sulfide and sulfoxide moieties from Hawaiian plant Lycopodiella cernua derived fungus Paraphaeosphaeria neglecta FT462 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Sulfur Compounds Inhibit High Glucose-Induced Inflammation by Regulating NF-κB Signaling in Human Monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structure–Activity Relationships of α-Keto Oxazole Inhibitors of Fatty Acid Amide Hydrolase - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Core Principles of Nucleophilic Substitution on α-Haloketones

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of the fundamental principles governing nucleophilic substitution reactions on α-haloketones. These versatile substrates are of paramount importance in organic synthesis and drug development, serving as key building blocks for a wide array of molecular architectures. This document will delve into the reaction mechanisms, stereochemical outcomes, influencing factors, and the diverse applications of these reactions, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams.

Introduction: The Enhanced Reactivity of α-Haloketones

α-Haloketones exhibit a heightened reactivity towards nucleophiles compared to their corresponding alkyl halide counterparts. This enhanced reactivity is primarily attributed to the electronic influence of the adjacent carbonyl group. The carbonyl group acts as a powerful electron-withdrawing group, which polarizes the carbon-halogen bond and increases the electrophilicity of the α-carbon atom, making it more susceptible to nucleophilic attack.[1] The reaction typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[2][3] However, the presence of the carbonyl moiety also opens up alternative reaction pathways, such as the Favorskii rearrangement and epoxide formation, depending on the reaction conditions and the nature of the nucleophile.

Mechanistic Pathways of Nucleophilic Substitution

The interaction of a nucleophile with an α-haloketone can lead to several distinct mechanistic outcomes. The primary pathways include the direct SN2 substitution, the Favorskii rearrangement, and the formation of an epoxide intermediate.

The SN2 Pathway

The most direct route for nucleophilic substitution on α-haloketones is the SN2 mechanism.[3] This pathway is favored with weakly basic nucleophiles.[3][4] The reaction involves a backside attack of the nucleophile on the α-carbon, leading to the displacement of the halide leaving group in a single, concerted step. This process results in an inversion of stereochemistry at the α-carbon if it is a chiral center.[5][6]

The SN1 pathway is generally disfavored for α-halocarbonyl compounds because it would generate a less stable α-carbocation intermediate.[3] The electron-withdrawing nature of the adjacent carbonyl group destabilizes the carbocation, making the SN1 route energetically unfavorable.[3][7]

Caption: The SN2 mechanism on an α-haloketone.

The Favorskii Rearrangement

When α-haloketones possessing at least one α'-hydrogen are treated with a strong base, such as an alkoxide or hydroxide, they can undergo the Favorskii rearrangement.[8][9][10] This reaction leads to the formation of a carboxylic acid derivative, often with a skeletal rearrangement.[8][9] For cyclic α-haloketones, this rearrangement results in a ring contraction.[8][11]

The mechanism is thought to proceed through the formation of a cyclopropanone intermediate.[9][10][11][12] The base first abstracts an acidic α'-proton to form an enolate, which then undergoes an intramolecular SN2 reaction to displace the halide and form the cyclopropanone. The nucleophile then attacks the carbonyl carbon of the strained cyclopropanone, leading to the opening of the ring to form a more stable carbanion, which is subsequently protonated.[8][9][11]

For α-haloketones that lack α'-hydrogens, a related pathway known as the quasi-Favorskii or pseudo-Favorskii rearrangement can occur, which does not involve a cyclopropanone intermediate.[8][11]

Caption: Workflow for the Favorskii Rearrangement.

Epoxide Formation

In some cases, particularly with the use of bases like sodium methoxide, the reaction of an α-haloketone can lead to the formation of an epoxide.[1] This pathway involves the nucleophilic attack of the base on the carbonyl carbon, followed by an intramolecular displacement of the halide by the resulting alkoxide. These epoxides are often reactive intermediates that can lead to other products.[1] The formation of α,β-epoxyketones can also be achieved through the Darzens condensation reaction.[13]

References

- 1. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Video: Reactions of α-Halocarbonyl Compounds: Nucleophilic Substitution [jove.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. [chemicalnote.com]

- 7. youtube.com [youtube.com]

- 8. adichemistry.com [adichemistry.com]

- 9. Favorskii Rearrangement | NROChemistry [nrochemistry.com]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. Favorskii rearrangement - Wikipedia [en.wikipedia.org]

- 12. A new mechanism for the Favorskii rearrangement - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

Methodological & Application

(4-Chlorophenylthio)acetone: A Versatile Building Block in the Synthesis of Heterocyclic Compounds

(4-Chlorophenylthio)acetone , a trifunctional molecule featuring a ketone, a thioether linkage, and a chlorinated aromatic ring, serves as a valuable and versatile building block in organic synthesis. Its unique structural characteristics make it an ideal precursor for the construction of a variety of heterocyclic systems, which are core scaffolds in many biologically active compounds. This application note details the use of (4-Chlorophenylthio)acetone in the synthesis of substituted thiazoles and aminothiophenes, providing detailed protocols for these transformations.

Synthesis of 2-Amino-4-((4-chlorophenyl)thiomethyl)thiazole via Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a classic and efficient method for the construction of the thiazole ring. The reaction of an α-haloketone with a thioamide or thiourea provides the corresponding thiazole derivative. While direct use of (4-Chlorophenylthio)acetone is not extensively documented, a common strategy involves its in situ conversion to the corresponding α-haloketone followed by cyclization. A more direct approach, however, involves the reaction of the ketone with a halogenating agent and thiourea in a one-pot synthesis.

Reaction Scheme:

Caption: Hantzsch thiazole synthesis workflow.

Experimental Protocol:

Materials:

-

(4-Chlorophenylthio)acetone (1.0 eq)

-

Thiourea (1.2 eq)

-

N-Bromosuccinimide (NBS) or Iodine (I₂) (1.1 eq)

-

Ethanol

-

Sodium bicarbonate (aq. solution)

Procedure:

-

In a round-bottom flask, dissolve (4-Chlorophenylthio)acetone in ethanol.

-

Add thiourea to the solution and stir until it is completely dissolved.

-

Slowly add the halogenating agent (NBS or Iodine) to the reaction mixture at room temperature.

-

Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

-

After completion of the reaction, cool the mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

-

The resulting precipitate is collected by vacuum filtration, washed with water, and dried.

-

The crude product can be purified by recrystallization from a suitable solvent like ethanol.

| Reactant 1 | Reactant 2 | Halogenating Agent | Solvent | Temperature | Yield (%) | Reference |

| (4-Chlorophenylthio)acetone | Thiourea | NBS | Ethanol | Reflux | Not Reported | Adapted Protocol |

| (4-Chlorophenylthio)acetone | Thiourea | Iodine | Ethanol | Reflux | Not Reported | Adapted Protocol |

Synthesis of 2-Aminothiophene Derivatives via Gewald Reaction

The Gewald reaction is a multicomponent reaction that provides a straightforward route to highly substituted 2-aminothiophenes. It involves the condensation of a ketone, an activated nitrile (such as malononitrile or ethyl cyanoacetate), and elemental sulfur in the presence of a base. (4-Chlorophenylthio)acetone can serve as the ketone component in this reaction, leading to the formation of a 2-aminothiophene with a (4-chlorophenyl)thiomethyl substituent.

Reaction Scheme:

Caption: Gewald aminothiophene synthesis workflow.

Experimental Protocol:

Materials:

-

(4-Chlorophenylthio)acetone (1.0 eq)

-

Malononitrile (1.0 eq)

-

Elemental Sulfur (1.1 eq)

-

Morpholine (catalytic amount)

-

Ethanol

Procedure:

-

To a mixture of (4-Chlorophenylthio)acetone and malononitrile in ethanol, add a catalytic amount of morpholine.

-

Add elemental sulfur to the reaction mixture.

-

Heat the mixture to reflux and stir until the reaction is complete (monitored by TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The product often precipitates from the solution upon cooling. The solid is collected by filtration, washed with cold ethanol, and dried.

-

Further purification can be achieved by recrystallization.

| Reactant 1 | Reactant 2 | Reagent 3 | Base | Solvent | Temperature | Yield (%) | Reference |

| (4-Chlorophenylthio)acetone | Malononitrile | Sulfur | Morpholine | Ethanol | Reflux | Not Reported | Adapted Protocol |

| (4-Chlorophenylthio)acetone | Ethyl Cyanoacetate | Sulfur | Morpholine | Ethanol | Reflux | Not Reported | Adapted Protocol |

Significance in Drug Discovery and Development

The thiazole and thiophene scaffolds synthesized from (4-Chlorophenylthio)acetone are prevalent in a wide range of biologically active molecules. Thiazole derivatives are known to exhibit antimicrobial, antifungal, and anticancer properties. Similarly, aminothiophenes are key intermediates in the synthesis of various pharmaceuticals. The presence of the 4-chlorophenylthio moiety can significantly influence the pharmacokinetic and pharmacodynamic properties of the final compounds, potentially enhancing their biological activity. The synthetic routes described here provide a foundation for the exploration of new chemical entities for drug discovery and development. Professionals in these fields can utilize (4-Chlorophenylthio)acetone as a versatile starting material to generate libraries of novel heterocyclic compounds for biological screening.

References

Williamson ether synthesis protocol for thioether formation with (4-Chlorophenylthio)acetone

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Williamson ether synthesis is a cornerstone of organic chemistry, widely employed for the preparation of both symmetrical and unsymmetrical ethers. An important adaptation of this reaction allows for the synthesis of thioethers (sulfides) through the reaction of a thiolate with an alkyl halide. This protocol details the synthesis of (4-Chlorophenylthio)acetone, a versatile intermediate in medicinal chemistry and materials science, via the Williamson thioether synthesis. The reaction proceeds through an SN2 mechanism, involving the nucleophilic attack of the 4-chlorothiophenoxide ion on chloroacetone.

Reaction Principle

The synthesis is based on the reaction between 4-chlorothiophenol and chloroacetone in the presence of a base. The base, in this case, potassium carbonate, deprotonates the thiol to form the more nucleophilic thiophenoxide. This thiophenoxide then displaces the chloride from chloroacetone in a classic SN2 reaction to form the desired thioether, (4-Chlorophenylthio)acetone. Acetone serves as a suitable solvent for this transformation.

Experimental Protocol

This protocol is adapted from a documented synthesis of 1-(4-chlorophenylthio)propan-2-one.

Materials:

-

4-Chlorothiophenol

-

Chloroacetone

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

Acetone (anhydrous)

-

250 mL Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Rotary evaporator

-

Standard glassware for workup and purification

Procedure:

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-chlorothiophenol (1 equivalent).

-

Addition of Reagents: Add anhydrous acetone as the solvent, followed by the addition of anhydrous potassium carbonate (1.5 equivalents).

-

Addition of Alkyl Halide: To the stirred suspension, add chloroacetone (1.1 equivalents) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to reflux and maintain for 4 hours.

-

Workup: After cooling to room temperature, filter the reaction mixture to remove potassium carbonate and other solid residues.

-

Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting residue can be further purified by column chromatography on silica gel if necessary, although the crude product is often of high purity.

Data Presentation

Table 1: Reactant and Product Information

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Role |

| 4-Chlorothiophenol | C₆H₅ClS | 144.62 | Nucleophile Precursor |

| Chloroacetone | C₃H₅ClO | 92.53 | Electrophile |

| Potassium Carbonate | K₂CO₃ | 138.21 | Base |

| Acetone | C₃H₆O | 58.08 | Solvent |

| (4-Chlorophenylthio)acetone | C₉H₉ClOS | 200.69 | Product |

Table 2: Summary of a Representative Synthesis Outcome

| Parameter | Value |

| Yield | 96% |

| Purity | >97% |

Table 3: Spectroscopic Data for (4-Chlorophenylthio)acetone

| Spectroscopy | Data |

| ¹H NMR | (CDCl₃, 400 MHz) δ: 7.29 (d, J = 8.6 Hz, 2H), 7.22 (d, J = 8.6 Hz, 2H), 3.63 (s, 2H), 2.22 (s, 3H) |

| ¹³C NMR | (CDCl₃, 100 MHz) δ: 204.3, 133.8, 133.0, 130.8, 129.4, 45.4, 26.5 |

| IR (KBr) | ν (cm⁻¹): 1712 (C=O), 1475, 1359, 1091, 1012, 815 |

Visualizations

Diagram 1: Reaction Workflow

Caption: Workflow for the synthesis of (4-Chlorophenylthio)acetone.

Diagram 2: Reaction Mechanism

Analytical techniques for the identification and quantification of (4-Chlorophenylthio)acetone

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4-Chlorophenylthio)acetone is a chemical compound of interest in various research and development sectors. Accurate and reliable analytical methods are crucial for its identification and quantification to ensure product quality, understand metabolic pathways, or assess environmental presence. This document provides detailed application notes and protocols for the analytical determination of (4-Chlorophenylthio)acetone using Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). As no standardized methods currently exist for this specific analyte, the following protocols are based on established methodologies for ketones and organosulfur compounds and include comprehensive guidelines for method validation.

Introduction

(4-Chlorophenylthio)acetone is a ketone and a thioether.[1] Its analysis can be approached by leveraging techniques established for these functional groups. This document outlines two primary analytical approaches:

-

Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for the separation and identification of volatile and semi-volatile compounds. Due to the polarity of the ketone group, derivatization may be employed to improve chromatographic performance.

-

High-Performance Liquid Chromatography (HPLC): A versatile technique suitable for a wide range of compounds. Derivatization is often employed for ketones to enhance UV detection.

Analytical Techniques

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and selectivity, making it an excellent choice for the identification and quantification of (4-Chlorophenylthio)acetone.[2]

2.1.1. Experimental Protocol: GC-MS Analysis

This protocol describes the analysis of (4-Chlorophenylthio)acetone by GC-MS, with an optional derivatization step using O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA), a reagent known to react quantitatively with ketones to form stable oximes suitable for GC analysis.[3]

Instrumentation:

-

Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent 6890N GC with 5973N MSD).

-

Capillary Column: A non-polar or medium-polarity column is recommended, such as a 5%-phenyl-methylpolysiloxane column (e.g., HP-5MS, 30 m x 0.25 mm I.D. x 0.25 µm film thickness).

Reagents:

-

(4-Chlorophenylthio)acetone standard

-

O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA)

-

Organic solvent (e.g., Hexane, Ethyl Acetate), HPLC grade or higher

-

Internal Standard (e.g., a structurally similar compound not expected in the sample)

-

Sodium Sulfate, anhydrous

Sample Preparation (Without Derivatization):

-

Accurately weigh a known amount of the sample.

-

Dissolve the sample in a suitable organic solvent (e.g., ethyl acetate).

-

If necessary, perform a liquid-liquid extraction or solid-phase extraction (SPE) to clean up the sample.

-

Dry the extract over anhydrous sodium sulfate.

-

Filter the extract and bring it to a final known volume.

-

Add a known concentration of the internal standard.

Sample Preparation (With PFBHA Derivatization):

-

Prepare a stock solution of PFBHA in a suitable solvent (e.g., 1 mg/mL in methanol).

-

To a known amount of the sample or standard in a vial, add an excess of the PFBHA solution.

-

Adjust the pH of the solution to the optimal range for derivatization (typically acidic, pH 3-5).

-

Heat the mixture at a controlled temperature (e.g., 60-80 °C) for a specified time (e.g., 30-60 minutes) to ensure complete reaction.

-

After cooling, extract the derivative into an organic solvent (e.g., hexane).

-

Wash the organic layer with deionized water to remove excess reagent.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter and bring to a final known volume.

-

Add a known concentration of the internal standard.

GC-MS Parameters (Example):

| Parameter | Value |

| Inlet Temperature | 250 °C |

| Injection Mode | Splitless |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min (Constant Flow) |

| Oven Program | Start at 80 °C, hold for 1 min, ramp to 280 °C at 10 °C/min, hold for 5 min |

| Transfer Line Temp | 280 °C |

| Ion Source Temp | 230 °C |

| Quadrupole Temp | 150 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Scan Range | m/z 40-450 |

Data Analysis:

-

Identification: The identification of (4-Chlorophenylthio)acetone can be confirmed by comparing the retention time and the mass spectrum of the sample peak with that of a pure standard. The mass spectrum of organosulfur compounds often shows a characteristic isotopic pattern for sulfur.[4]

-

Quantification: Create a calibration curve by analyzing a series of standards of known concentrations. The concentration of the analyte in the sample can be determined by comparing its peak area (or the ratio of the analyte peak area to the internal standard peak area) to the calibration curve.

2.1.2. GC-MS Workflow Diagram

References

Application Notes and Protocols for the GC-MS and NMR Analysis of (4-Chlorophenylthio)acetone Reaction Products

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Chlorophenylthio)acetone is a chemical intermediate of interest in organic synthesis and drug discovery. Its synthesis, typically achieved through the nucleophilic substitution of chloroacetone with 4-chlorothiophenol, can yield a primary product along with potential byproducts. Accurate identification and quantification of all components in the reaction mixture are crucial for process optimization, quality control, and subsequent applications. This document provides detailed application notes and experimental protocols for the analysis of (4-Chlorophenylthio)acetone and its reaction products using Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Reaction Scheme

The primary reaction involves the S-alkylation of 4-chlorothiophenol with chloroacetone. A common side reaction is the oxidative coupling of 4-chlorothiophenol to form bis(4-chlorophenyl) disulfide.

Caption: Reaction scheme for the synthesis of (4-Chlorophenylthio)acetone.

Quantitative Data Summary

The following tables summarize the expected quantitative data for the main product and a common byproduct. This data is essential for their identification and quantification in a reaction mixture.

Table 1: Expected GC-MS Data

| Compound Name | Retention Time (min) | Key Mass Fragments (m/z) |

| (4-Chlorophenylthio)acetone | ~10-15 | 200/202 (M+), 157, 143, 111, 43 (base peak) |

| bis(4-chlorophenyl) disulfide | ~18-23 | 286/288/290 (M+), 143/145, 108 |

Note: Retention times are approximate and will vary depending on the specific GC column and temperature program.

Table 2: Expected 1H NMR Data (in CDCl3)

| Compound Name | Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |

| (4-Chlorophenylthio)acetone | ~7.30 | d, J ≈ 8.5 Hz | 2H | Ar-H (ortho to S) |

| ~7.25 | d, J ≈ 8.5 Hz | 2H | Ar-H (meta to S) | |

| ~3.65 | s | 2H | -S-CH2-CO- | |

| ~2.30 | s | 3H | -CO-CH3 | |

| bis(4-chlorophenyl) disulfide | ~7.45 | d, J ≈ 8.5 Hz | 4H | Ar-H |

| ~7.28 | d, J ≈ 8.5 Hz | 4H | Ar-H |

Table 3: Expected 13C NMR Data (in CDCl3)

| Compound Name | Chemical Shift (δ ppm) | Assignment |

| (4-Chlorophenylthio)acetone | ~205 | C=O |

| ~135 | Ar-C (ipso, attached to S) | |

| ~133 | Ar-C (para to S) | |

| ~130 | Ar-CH (ortho to S) | |

| ~129 | Ar-CH (meta to S) | |

| ~45 | -S-CH2-CO- | |

| ~28 | -CO-CH3 | |

| bis(4-chlorophenyl) disulfide | ~136 | Ar-C (ipso, attached to S) |

| ~133 | Ar-C (para to S) | |

| ~129 | Ar-CH | |

| ~128 | Ar-CH |

Experimental Protocols

Protocol 1: Synthesis of (4-Chlorophenylthio)acetone

This protocol describes a general method for the synthesis of (4-Chlorophenylthio)acetone.

Materials:

-

4-Chlorothiophenol[1]

-

Chloroacetone

-

Potassium Carbonate (K2CO3) or Sodium Hydroxide (NaOH)

-

Acetone or Ethanol

-

Dichloromethane (DCM)

-

Saturated Sodium Bicarbonate solution

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO4)

Procedure:

-

In a round-bottom flask, dissolve 4-chlorothiophenol (1.0 eq.) in acetone or ethanol.

-

Add a base such as potassium carbonate (1.5 eq.) or sodium hydroxide (1.1 eq.).

-

To this mixture, add chloroacetone (1.1 eq.) dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 4-6 hours or until TLC analysis indicates the consumption of the starting material.

-

Remove the solvent under reduced pressure.

-

Partition the residue between dichloromethane and water.

-

Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization.

Protocol 2: GC-MS Analysis

This protocol outlines the parameters for the analysis of the reaction mixture. Sulfur-containing aromatic compounds can be effectively analyzed using GC-MS.[2][3]

Instrumentation:

-

Gas Chromatograph coupled with a Mass Spectrometer (e.g., Agilent GC-MS system).

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

GC-MS Parameters:

-

Injector Temperature: 250 °C

-

Injection Mode: Split (split ratio 50:1)

-

Injection Volume: 1 µL

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 80 °C, hold for 2 min.

-

Ramp: 10 °C/min to 280 °C.

-

Hold at 280 °C for 5 min.

-

-

MS Transfer Line Temperature: 280 °C

-

Ion Source Temperature: 230 °C

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-550.

Sample Preparation:

-

Dissolve a small amount of the crude reaction mixture or purified product in dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.

-

Filter the sample through a 0.22 µm syringe filter before injection.

Protocol 3: NMR Analysis

This protocol provides guidelines for preparing and analyzing samples by 1H and 13C NMR.

Instrumentation:

-

NMR Spectrometer (e.g., Bruker Avance 400 MHz or equivalent).

1H NMR Parameters:

-

Solvent: CDCl3 or Acetone-d6

-

Pulse Program: Standard single pulse (zg30)

-

Number of Scans: 16-32

-

Relaxation Delay (d1): 1-2 seconds

-

Spectral Width: ~16 ppm

13C NMR Parameters:

-

Solvent: CDCl3 or Acetone-d6

-

Pulse Program: Proton-decoupled (zgpg30)

-

Number of Scans: 1024 or more, depending on concentration

-

Relaxation Delay (d1): 2 seconds

-

Spectral Width: ~240 ppm

Sample Preparation:

-

Dissolve approximately 10-20 mg of the sample for 1H NMR, or 50-100 mg for 13C NMR, in 0.6-0.7 mL of deuterated solvent.[4]

-

Ensure the sample is fully dissolved. If solid particles are present, filter the solution through a small plug of glass wool in a Pasteur pipette into a clean, dry NMR tube.[5]

-

For quantitative NMR (qNMR), a known amount of an internal standard (e.g., 1,3,5-trimethoxybenzene or dimethyl sulfone) should be added and the relaxation delay (d1) should be increased to at least 5 times the longest T1 of the signals of interest to ensure full relaxation.[4][6]

Experimental Workflow and Signaling Pathways

The following diagrams illustrate the overall experimental workflow and the logical relationships in the analysis process.

Caption: Overall experimental workflow from synthesis to analysis.

Caption: Logical flow for data analysis and compound identification.

Conclusion

The combination of GC-MS and NMR spectroscopy provides a powerful and comprehensive approach for the analysis of the reaction products from the synthesis of (4-Chlorophenylthio)acetone. GC-MS is highly effective for separating volatile components and providing characteristic fragmentation patterns for initial identification. NMR spectroscopy, including both 1H and 13C NMR, offers detailed structural information, enabling unambiguous identification and characterization of the main product and any byproducts. For accurate quantification, qNMR is a particularly valuable tool. The protocols and data presented in these application notes serve as a robust starting point for researchers and scientists in the fields of chemical synthesis and drug development.

References

Application Notes and Protocols for the Spectroscopic Interpretation of (4-Chlorophenylthio)acetone

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide to the spectroscopic interpretation of (4-Chlorophenylthio)acetone, a compound of interest in synthetic chemistry and drug development. The following sections present the expected spectroscopic data, detailed experimental protocols for data acquisition, and a logical workflow for structural elucidation.

Spectroscopic Data Summary

While specific experimental spectra for (4-Chlorophenylthio)acetone are not widely available in public databases, the following tables summarize the expected key spectroscopic features based on the analysis of its chemical structure and data from analogous compounds. These tables provide a reference for researchers acquiring and interpreting data for this molecule.

Table 1: Predicted Infrared (IR) Spectroscopy Data

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| C=O (Ketone) | 1715 - 1725 | Strong |

| C-S (Thioether) | 600 - 800 | Medium to Weak |

| C-Cl (Aryl Chloride) | 1000 - 1100 | Medium to Strong |

| C=C (Aromatic) | 1450 - 1600 | Medium to Weak |

| C-H (Aromatic) | 3000 - 3100 | Medium to Weak |

| C-H (Aliphatic) | 2850 - 3000 | Medium |

Table 2: Predicted ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data (in CDCl₃)

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| CH₃ (Acetyl) | ~2.2 | Singlet | 3H |

| CH₂ (Methylene) | ~3.7 | Singlet | 2H |

| Ar-H (ortho to S) | ~7.3 | Doublet | 2H |

| Ar-H (meta to S) | ~7.2 | Doublet | 2H |

Table 3: Predicted ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data (in CDCl₃)

| Carbon | Chemical Shift (δ, ppm) |

| C=O (Ketone) | > 200 |

| Ar-C (ipso-S) | ~135 |

| Ar-C (ortho to S) | ~130 |

| Ar-C (meta to S) | ~129 |

| Ar-C (para to S, ipso-Cl) | ~133 |

| CH₂ (Methylene) | ~45 |

| CH₃ (Acetyl) | ~30 |

Table 4: Predicted Mass Spectrometry (MS) Data

| Fragment Ion | Predicted m/z | Comments |

| [M]⁺ | 200/202 | Molecular ion peak (presence of ³⁵Cl and ³⁷Cl isotopes) |

| [M - CH₃CO]⁺ | 157/159 | Loss of the acetyl group |

| [C₇H₆SCl]⁺ | 157/159 | Fragment corresponding to the chlorophenylthio moiety |

| [C₆H₄SCl]⁺ | 143/145 | Chlorothiophenol radical cation |

| [CH₃CO]⁺ | 43 | Acetyl cation |

Experimental Protocols

The following are detailed protocols for acquiring high-quality spectroscopic data for solid organic compounds like (4-Chlorophenylthio)acetone.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Method: Attenuated Total Reflectance (ATR) or Potassium Bromide (KBr) Pellet Method.

ATR Protocol:

-

Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with isopropanol or ethanol and allowing it to dry completely.

-

Place a small amount of the solid (4-Chlorophenylthio)acetone sample directly onto the center of the ATR crystal.

-

Apply pressure using the press arm to ensure good contact between the sample and the crystal.

-

Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.

-

Collect a background spectrum of the empty ATR crystal before running the sample.

-

Clean the crystal thoroughly after the measurement.

KBr Pellet Protocol:

-

Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry KBr powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

-

Place the KBr pellet in the sample holder of the IR spectrometer.

-

Acquire the IR spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Protocol for ¹H and ¹³C NMR:

-

Dissolve 5-10 mg of (4-Chlorophenylthio)acetone in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a clean, dry NMR tube.

-